For labs developing decontamination technologies, volatile G-series agents do not replicate persistent surface threats. VX (CAS 50782-69-9) offers:
Strictly controlled, available to qualified research facilities.
VX (CAS 50782-69-9) is a synthetic, amber-colored, oily liquid organophosphorus compound classified as a V-series nerve agent. It functions as a highly potent and irreversible inhibitor of the enzyme acetylcholinesterase (AChE). A primary procurement-relevant attribute of VX is its extremely low volatility compared to G-series agents like Sarin, which results in high environmental persistence on surfaces for periods ranging from hours to months. This characteristic is a critical experimental parameter for researchers developing and validating long-term decontamination technologies, persistent-threat detectors, and barrier materials.
Procurement of VX is necessary when research goals are directly tied to its unique physical properties, which cannot be adequately replicated by common substitutes. Using more volatile G-series agents like Sarin (GB) is inappropriate for studies requiring a persistent surface challenge, such as the development of long-acting decontamination formulations or the calibration of detectors for non-volatile threats. Furthermore, chemical simulants like malathion or methyl salicylate, while useful for initial safety and handling trials, do not replicate the specific surface interactions, penetration kinetics, or extreme potency of VX, making them unsuitable for final efficacy validation of barrier materials or medical countermeasures.
VX is fundamentally differentiated from G-series agents by its extremely low volatility, which translates to high surface persistence. At 25°C, the volatility of VX is approximately 10.5 mg/m³, whereas Sarin (GB) is significantly more volatile at 22,000 mg/m³. This makes VX over 2,000 times less volatile, a critical parameter for any experimental design that requires a stable, long-duration chemical challenge on a surface.
| Evidence Dimension | Volatility at 25°C |
| Target Compound Data | 10.5 mg/m³ for VX |
| Comparator Or Baseline | 22,000 mg/m³ for Sarin (GB) |
| Quantified Difference | VX is >2095 times less volatile than Sarin |
| Conditions | Standard conditions, 25°C |
For developing and testing persistent-threat decontamination methods or calibrating surface-wipe sensors, the use of a highly volatile substitute like Sarin would yield non-representative and misleading results.
VX demonstrates substantially greater stability against hydrolysis compared to G-series agents, a key factor in its persistence and handling in aqueous environments. At 25°C and neutral pH, the half-life of VX in water is reported to be between 400 and 1000 hours (approximately 16.7 to 41.7 days). Other sources state a half-life of 350 days. In stark contrast, the half-life of Sarin (GB) under similar conditions is only 5.4 hours. This indicates VX is at least 155 times, and potentially thousands of times, more stable in neutral aqueous media.
| Evidence Dimension | Hydrolysis Half-Life (t½) at 25°C, neutral pH |
| Target Compound Data | ≥400 hours (up to 350 days reported) for VX |
| Comparator Or Baseline | 5.4 hours for Sarin (GB) |
| Quantified Difference | VX is at least 155x more stable than Sarin |
| Conditions | Aqueous solution, 25°C, neutral pH |
This stability is critical for research on water-based decontamination systems, studies of environmental persistence in soil and water, and for ensuring the stability and reproducibility of stock solutions for in-vitro assays.
A key distinction in the toxicological profile of VX is its high efficacy via skin absorption, whereas agents like Sarin are primarily inhalation threats. The estimated median lethal dose (LD50) for percutaneous exposure to VX in humans is approximately 10 mg for a 70 kg individual (0.14 mg/kg). In contrast, the percutaneous LD50 for Sarin (GB) is 1700 mg for a 70 kg individual (24.28 mg/kg). This makes VX over 170 times more toxic than Sarin through the dermal route, highlighting its distinct threat profile.
| Evidence Dimension | Median Lethal Dose (LD50), Percutaneous (Skin) |
| Target Compound Data | ~10 mg (for 70 kg human) for VX |
| Comparator Or Baseline | 1700 mg (for 70 kg human) for Sarin (GB) |
| Quantified Difference | VX is ~170x more lethal via skin contact than Sarin |
| Conditions | Percutaneous exposure, human estimate |
For researchers developing topical skin decontaminants, advanced barrier fabrics, or medical treatments for dermal exposure, using a substitute with a vastly different and lower percutaneous toxicity would render the results irrelevant to the specific V-series threat.
VX is the appropriate choice for the terminal validation of materials and formulations designed to neutralize persistent chemical threats over extended timeframes (hours to days). Its low volatility and high hydrolytic stability provide a continuous, realistic surface challenge that volatile agents like Sarin cannot sustain.
Given its status as a potent percutaneous toxin, VX is essential for the efficacy testing of advanced personal protective equipment (PPE), barrier creams, and topical skin decontaminants. Its high dermal toxicity compared to G-series agents makes it the relevant challenge compound for validating protection against V-series specific threats.
The low vapor pressure of VX makes it the required analyte for calibrating and determining the performance limits of detection systems designed for persistent, low-volatility threats, including surface-wipe and residual contamination detectors.
For biochemical and medical research focused on the specific kinetics of V-series agent inhibition of AChE and the development of targeted reactivators (oximes) or bioscavengers, the use of the actual agent is necessary. Subtle differences in the 'aging' process and active site binding between VX and G-series agents mean that data from substitutes is not directly transferable.